3,4-Methylenedioxy-beta-nitrostyrene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

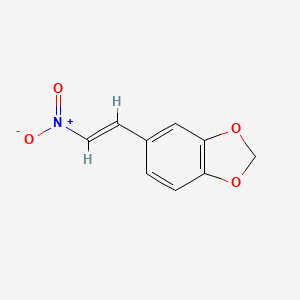

3,4-Methylenedioxy-beta-nitrostyrene is an organic compound with the molecular formula C9H7NO4 It is known for its distinctive structure, which includes a methylenedioxy group attached to a beta-nitrostyrene backbone

准备方法

Synthetic Routes and Reaction Conditions

3,4-Methylenedioxy-beta-nitrostyrene can be synthesized through several methods. One common synthetic route involves the condensation of piperonal with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrostyrene compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to meet industrial standards .

化学反应分析

Diels-Alder Cycloaddition Reactions

MDBN acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming nitro-substituted cyclohexene derivatives .

Reaction with 1-Methoxybutadiene

-

Products :

Reaction with Methyl Sorbate

-

Product : Methyl cis-2-(3,4-methylenedioxyphenyl)-trans-3-nitro-trans-5-methylcyclohexene carboxylate (19% yield, m.p. 177–179°C) .

Functional Group Transformations

The nitro group in MDBN participates in reduction and substitution reactions:

Selective Reduction

-

Product : 3,4-Methylenedioxy-beta-phenethylamine (primary amine), a precursor for alkaloid synthesis .

Nucleophilic Substitution

-

Reagents : Thiols or amines in polar aprotic solvents (e.g., DMF) .

-

Outcome : Nitro group displacement yields thioether or secondary amine derivatives, though yields are moderate (30–50%) due to steric hindrance .

Biological Activity via Protein Interaction

MDBN’s nitrovinyl group enables covalent modification of cellular targets:

Stability and Reactivity Considerations

科学研究应用

3,4-Methylenedioxy-beta-nitrostyrene has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of specific enzymes and pathways.

Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

作用机制

3,4-Methylenedioxy-beta-nitrostyrene exerts its effects primarily through the inhibition of specific enzymes such as tyrosine kinases (e.g., Syk and Src). It prevents the phosphorylation and cytoskeletal association of proteins like GPIIb/IIIa and talin. Additionally, it inhibits the NLRP3 inflammasome, which is involved in inflammatory responses .

相似化合物的比较

Similar Compounds

- 2,5-Dimethoxy-beta-nitrostyrene

- 4-Nitrostyrene

- Trans-beta-nitrostyrene

- 1,2-Diphenylethylenediamine

- (E)-2-Nitroethenylbenzene

Uniqueness

3,4-Methylenedioxy-beta-nitrostyrene is unique due to its methylenedioxy group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other nitrostyrene derivatives and contributes to its specific enzyme inhibition and potential therapeutic applications .

生物活性

3,4-Methylenedioxy-beta-nitrostyrene (MNS) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article aims to provide an in-depth analysis of the biological activity of MNS, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure : MNS is characterized by its methylenedioxy group attached to a beta-nitrostyrene framework. This structural feature is crucial for its biological activity.

Mechanism of Action :

- Kinase Inhibition : MNS acts as a selective inhibitor of Src and Syk tyrosine kinases, which are involved in various cellular processes including cell proliferation and survival. It prevents the phosphorylation and cytoskeletal association of proteins such as GPIIb/IIIa and talin, leading to anti-aggregative effects on platelets (IC50 = 12.7 μM for thrombin-induced platelet aggregation) .

- Inflammasome Modulation : MNS has been shown to inhibit the NLRP3 inflammasome activation, a critical component of the innate immune response that can lead to inflammatory diseases. It specifically prevents ASC speck formation and oligomerization without affecting potassium efflux induced by NLRP3 agonists .

Anti-Inflammatory Effects

MNS has demonstrated significant anti-inflammatory properties. In a study involving burn wounds in Wistar rats, MNS treatment inhibited NLRP3 inflammasome activation, reduced neutrophil infiltration, restored wound perfusion, and accelerated wound healing . The compound effectively decreased the expression of interleukin-1β and other inflammatory cytokines.

Anticancer Properties

MNS exhibits promising anticancer activities. Research has indicated that it inhibits adhesion and migration of triple-negative breast cancer cells by suppressing β1 integrin and surface protein disulfide isomerase . Additionally, it induces apoptosis in cancer cells through mechanisms such as disruption of tubulin polymerization and inhibition of telomerase activity .

Case Studies

- Burn Wound Healing :

- Breast Cancer Inhibition :

Data Table: Summary of Biological Activities

属性

CAS 编号 |

22568-48-5 |

|---|---|

分子式 |

C9H7NO4 |

分子量 |

193.16 g/mol |

IUPAC 名称 |

5-[(Z)-2-nitroethenyl]-1,3-benzodioxole |

InChI |

InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3- |

InChI 键 |

KFLWBZPSJQPRDD-ARJAWSKDSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |

手性 SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-] |

规范 SMILES |

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。